7-(Benzyloxy)-6-methoxyquinolin-4-ol
Overview
Description
7-(Benzyloxy)-6-methoxyquinolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Quinoline Derivatives
7-(Benzyloxy)-6-methoxyquinolin-4-ol is utilized in the synthesis of various quinoline derivatives. For instance, its transformation into 7-(benzyloxy)-4-chloro-6-methoxyquinazoline has been achieved through multiple steps, including substitution, nitration, reduction, cyclization, and chlorination (Wang et al., 2015). Another approach involves treating ethyl 4-benzyloxy-5-methoxy-2-nitrobenzylidenemalonate with triethyl phosphite, resulting in derivatives like 7-benzyloxy-2-ethoxy-3-ethoxycarbonyl-6-methoxyquinoline (Kametani et al., 1969).
Applications in Tubulin Polymerization Inhibition
Some studies focus on the role of this compound in biological activities such as inhibiting tubulin polymerization. For example, derivatives of this compound exhibited substantial antiproliferative activity and influenced tubulin polymerization, comparable to known substances like CA4 (Lee et al., 2011).
Synthesis of Alkaloids
This compound is also key in the synthesis of various alkaloids. A novel method for introducing a methyl group at C1 of isoquinolines, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline, has been developed using 7-benzyloxy-6-methoxyisoquinoline (Melzer et al., 2018).
Anticancer Research
Research into its anticancer properties has led to the synthesis of 6-methoxy-7-benzyloxyquinoline-4-one as an anticancer intermediate from vanillin, through processes such as benzylation, nitration, oxidation, reduction, and cyclization (Zhong-chun, 2006).
Magnetic Resonance Studies
In magnetic resonance chemistry, the reaction of certain compounds with benzyl Grignard reagent produces a significant shift in the NMR spectrum, which is crucial for determining the position of RO-substituents in isomeric derivatives (Waigh, 1980).
In Antiproliferative and Antimicrobial Screening
Novel compounds like urea and bis-urea primaquine derivatives, incorporating elements like 7-benzyloxy-6-methoxyquinoline, have shown promising results in antiproliferative screening against cancer cell lines and antimicrobial activities (Perković et al., 2016).
Role in Cryptocarya Alkaloids Synthesis
This compound has also been used in palladium-mediated approaches to synthesize Cryptocarya alkaloids (Cämmerer et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 7-(Benzyloxy)-6-methoxyquinolin-4-ol are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in the nervous system. AChE and BChE are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, while MAO B is involved in the degradation of dopamine, another neurotransmitter that plays a role in mood regulation and motor control .
Mode of Action
This compound acts as an inhibitor for both cholinesterases and MAO B . By inhibiting these enzymes, the compound increases the levels of acetylcholine and dopamine in the brain. This results in enhanced neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the metabolism of neurotransmitters. By inhibiting AChE, BChE, and MAO B, the compound disrupts the normal breakdown of acetylcholine and dopamine. This leads to an increase in the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Result of Action
The inhibition of AChE, BChE, and MAO B by this compound leads to increased levels of acetylcholine and dopamine in the brain. This can result in enhanced cognitive function, improved mood, and potentially beneficial effects in conditions such as Alzheimer’s disease .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methoxy-7-phenylmethoxy-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-16-9-13-14(18-8-7-15(13)19)10-17(16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRDTRDGXMHOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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